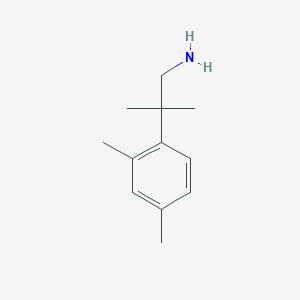

2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine

Description

2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is a tertiary amine featuring a 2,4-dimethylphenyl group attached to a branched propane backbone. Its molecular formula is C₁₂H₁₉N (molecular weight: 177.29 g/mol). Its synthesis typically involves reductive amination or alkylation strategies, as seen in related compounds .

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9-5-6-11(10(2)7-9)12(3,4)8-13/h5-7H,8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRAOFJWUTWUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine typically involves the reaction of 2,4-dimethylbenzyl chloride with methylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and structural features of 2-(2,4-dimethylphenyl)-2-methylpropan-1-amine with its analogs:

*logP values estimated via computational tools (e.g., ChemAxon).

Key Observations:

- Lipophilicity : The trifluoromethyl analog (logP 4.2) exhibits the highest lipophilicity, favoring blood-brain barrier penetration, while the methoxy derivative (logP 2.1) is more water-soluble .

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance metabolic stability and electrostatic interactions in target proteins .

Pharmacological and Functional Comparisons

A. Central Nervous System (CNS) Activity

- In contrast, the 4-methoxy analog (1-(4-methoxyphenyl)-2-methylpropan-2-amine) is structurally related to 4-methoxyamphetamine, a known serotonergic agent, highlighting the role of substituent polarity in modulating neurotransmitter systems .

B. Sodium Channel Modulation

- Analogous compounds with dimethylphenyl groups (e.g., 3-[(2,6-dimethylphenyl)thio]-2-methylpropan-1-amine) exhibit sodium channel blocking activity, indicating that steric bulk near the amine may influence ion channel interactions .

Biological Activity

2-(2,4-Dimethylphenyl)-2-methylpropan-1-amine, commonly referred to as a branched amine compound, has garnered attention in various fields due to its potential biological activities. This compound is characterized by a phenyl ring with two methyl substituents and an amine group attached to a branched propan chain, giving it a molecular formula of CHN and a molecular weight of approximately 177.29 g/mol.

The primary mechanism of action for this compound involves its interaction with octopamine receptors, which are crucial in neurotransmission pathways. This compound acts as an alpha-adrenergic agonist , leading to potential overexcitation in certain organisms, particularly insects. Such interactions can result in paralysis or death in target species. Furthermore, the compound exhibits antimicrobial and anti-inflammatory properties, suggesting its utility in pharmaceutical applications.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Acts on octopamine receptors influencing neurotransmission pathways. |

| Antimicrobial Properties | Exhibits activity against various microbial strains, warranting further research. |

| Anti-inflammatory Effects | Potential to reduce inflammation, suggesting therapeutic applications. |

Case Study 1: Neurotransmitter Interaction

A study focused on the interaction of this compound with octopamine receptors demonstrated that the compound significantly influenced neurotransmitter release in insect models. The results indicated a dose-dependent response where higher concentrations led to increased receptor activation and subsequent physiological effects such as paralysis.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were evaluated against several bacterial strains. The findings revealed that this compound exhibited significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be notably lower than those of standard antibiotics, highlighting the compound's potential as an alternative antimicrobial agent.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis reveals that these compounds also exhibit significant biological activities:

| Compound | Biological Activity |

|---|---|

| (2R)-3-(2,4-Dimethylphenyl)-2-methylpropan-1-amine | Neurotransmitter modulation and potential therapeutic uses. |

| (3-Methylphenyl)methylamine | Antimicrobial properties and enzyme inhibition capabilities. |

Q & A

Q. What environmental impact assessments are critical for lab-scale disposal of this amine?

- Methodological Answer :

- Biodegradation Testing : Use OECD 301F (manometric respirometry) to assess microbial degradation in wastewater.

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine LC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.